3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. The starting materials may include 4-tert-butylphenyl hydrazine, 2-chloro-6-fluorobenzyl chloride, and 4-methoxybenzaldehyde. The synthesis may involve:
- Formation of hydrazone intermediate.
- Cyclization to form the triazole ring.
- Introduction of the sulfanyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions may target the triazole ring or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Agriculture: Use as fungicides or herbicides.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole may involve interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with biological macromolecules, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole may offer unique properties such as enhanced stability, specific biological activity, or improved pharmacokinetic profiles compared to similar compounds.
Conclusion
This compound is a compound with potential applications in various fields including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C26H25ClFN3OS |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H25ClFN3OS/c1-26(2,3)18-10-8-17(9-11-18)24-29-30-25(31(24)19-12-14-20(32-4)15-13-19)33-16-21-22(27)6-5-7-23(21)28/h5-15H,16H2,1-4H3 |
InChI Key |
SDEBIHBCRJWXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.